(4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one

Lipophilicity Physicochemical profiling Drug-likeness

The compound (4aS,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one (CAS 1253265-30-3, molecular formula C₉H₁₃NO, MW 151.21) is a chiral, partially saturated bicyclic lactam belonging to the octahydroisoquinolin-3-one class. It exists as the cis-fused ring junction stereoisomer, defined by the (4aS,8aS) absolute configuration or its racemic form rac-(4aR,8aR).

Molecular Formula C9H13NO
Molecular Weight 151.209
CAS No. 1253265-30-3
Cat. No. B2654478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one
CAS1253265-30-3
Molecular FormulaC9H13NO
Molecular Weight151.209
Structural Identifiers
SMILESC1C=CCC2C1CC(=O)NC2
InChIInChI=1S/C9H13NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-2,7-8H,3-6H2,(H,10,11)/t7-,8+/m0/s1
InChIKeyVKJDPKSHGXEIBH-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4aS,8aS)-2,4,4a,5,8,8a-Hexahydro-1H-isoquinolin-3-one (CAS 1253265-30-3): Sourcing Guide for a Stereochemically Defined Cis-Fused Scaffold


The compound (4aS,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one (CAS 1253265-30-3, molecular formula C₉H₁₃NO, MW 151.21) is a chiral, partially saturated bicyclic lactam belonging to the octahydroisoquinolin-3-one class [1]. It exists as the cis-fused ring junction stereoisomer, defined by the (4aS,8aS) absolute configuration or its racemic form rac-(4aR,8aR) [1]. This compound serves as a versatile small-molecule scaffold in medicinal chemistry for the synthesis of polycyclic alkaloid-like systems and is traded as a research intermediate by multiple chemical suppliers .

Why Generic Octahydroisoquinolin-3-one Substitution Fails: The Critical Role of Cis vs. Trans Ring Fusion in (4aS,8aS)-Hexahydroisoquinolin-3-one


Octahydroisoquinolin-3-ones are not interchangeable building blocks because the stereochemistry of the ring junction decisively governs molecular shape, physicochemical properties, and synthetic utility. The target compound possesses a cis-fused (4aS,8aS) configuration, which creates a bent molecular geometry [1]. In contrast, the trans-fused isomer (4aS,8aR) adopts a more extended, chair-like conformation typical of decahydroquinoline systems . This geometric difference translates into a quantifiable lipophilicity shift (ΔXLogP ≈ -0.6 log units lower for the cis isomer) [1][2], directly affecting solubility, logD, and passive membrane permeability in drug discovery campaigns. Furthermore, the cis-fused scaffold is the required stereochemical precursor for the enantioselective synthesis of inside-azayohimbane and related polycyclic alkaloid systems, where the trans isomer would produce entirely different diastereomeric products [3]. Substituting the trans isomer for the cis isomer, or using an undefined stereochemical mixture, therefore compromises both physicochemical consistency and downstream synthetic fidelity.

Head-to-Head Quantitative Evidence: (4aS,8aS)-Hexahydroisoquinolin-3-one vs. Closest Analogs


Lower Lipophilicity of the Cis Isomer vs. Trans Isomer: XLogP Comparison

The (4aS,8aS) cis-fused isomer exhibits a computed XLogP3-AA value of 0.9, compared to 1.5 for the trans-fused isomer (4aS,8aR) [1][2]. This represents a 0.6 log unit reduction in lipophilicity for the cis scaffold.

Lipophilicity Physicochemical profiling Drug-likeness

Equivalent Polar Surface Area Maintains Hydrogen-Bonding Capacity Across Isomers

Both the cis and trans isomers share an identical computed Topological Polar Surface Area (TPSA) of 29.1 Ų [1][2]. The differentiation in lipophilicity is therefore achieved without altering hydrogen-bond donor/acceptor count, which remains constant at 1 donor and 1 acceptor for both stereoisomers [1].

Polar surface area Permeability Blood-brain barrier

Stereochemically Required Scaffold for Enantioselective Polycyclic Alkaloid Synthesis

The cis-fused octahydroisoquinolin-3-one scaffold is the essential stereochemical precursor for constructing inside-azayohimbane and pro-azayohimbane polycyclic systems. Yang et al. (2015) demonstrated a one-pot organocatalytic cascade achieving >99% enantiomeric excess for 7-azaindole-octahydroisoquinolin-3-one derivatives built upon the cis ring junction geometry [1]. The trans isomer cannot serve as a surrogate because its distinct ring junction geometry would direct cyclization toward different diastereomeric products.

Enantioselective synthesis Organocatalysis Yohimbane alkaloids

Defined Stereochemical Purity: Two Defined Atom Stereocenters vs. Undefined Isomeric Mixtures

The target compound explicitly defines two atom stereocenters (4aS,8aS) with zero undefined stereocenters, as documented in PubChem computed properties [1]. This contrasts with generic 'octahydroisoquinolin-3-one' listings that may not specify ring junction stereochemistry, introducing ambiguity into synthetic planning and result reproducibility.

Stereochemical purity Chiral building block Procurement specification

Optimal Research Procurement Scenarios for (4aS,8aS)-2,4,4a,5,8,8a-Hexahydro-1H-isoquinolin-3-one


Fragment-Based Drug Discovery Requiring Low Lipophilicity Starting Points

With an XLogP of 0.9 and MW of 151.21, the cis isomer adheres to the 'rule of three' guidelines for fragment libraries (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its 0.6 log unit lower lipophilicity versus the trans isomer [2] translates to improved aqueous solubility, reducing the risk of false-negative hit identification due to compound aggregation or non-specific binding in biochemical screening assays.

Enantioselective Total Synthesis of Yohimbane and Azayohimbane Alkaloid Cores

The cis-fused ring geometry is a non-negotiable stereochemical requirement for constructing the inside-azayohimbane pentacyclic framework. Yang et al. demonstrated >99% ee in organocatalytic cascades starting from cis-octahydroisoquinolin-3-one derivatives, enabling access to complex polycyclic architectures relevant to natural product synthesis and CNS drug discovery [3].

Chiral Scaffold Sourcing for Parallel Medicinal Chemistry Libraries

The compound's two defined stereocenters and conformational rigidity make it an attractive chiral scaffold for library enumeration. Its cis-decalin-like geometry provides a three-dimensional framework that diverges from flat aromatic heterocycles commonly used in HTS libraries, potentially accessing under-exploited regions of chemical space [1].

Quote Request

Request a Quote for (4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.